molecular formula C10H10N2O2S B3018406 7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1602813-75-1

7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3018406
CAS No.: 1602813-75-1
M. Wt: 222.26
InChI Key: ZQFZMAYJWGSDHX-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate thiocarbonyl compound, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Chemical Reactions Analysis

7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further biological studies.

    Medicine: Due to its structural similarity to other biologically active quinazoline derivatives, it is being explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-cation interactions with amino acid residues in the active sites of target proteins, leading to inhibition of their activity. This mechanism is similar to other quinazoline derivatives, which are known to inhibit kinases and other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

7-Methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can be compared to other quinazoline derivatives, such as:

    2-Methyl-4(3H)-quinazolinone: Known for its antibacterial and antifungal activities.

    6,7-Dimethoxy-4(3H)-quinazolinone: Studied for its anticancer properties.

    2-Phenyl-4(3H)-quinazolinone: Exhibits anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

Properties

IUPAC Name

7-methoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-9(13)7-4-3-6(14-2)5-8(7)11-10(12)15/h3-5H,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFZMAYJWGSDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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